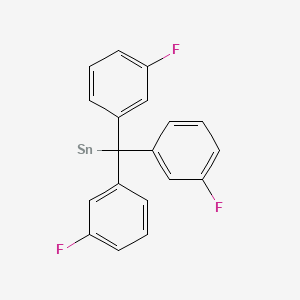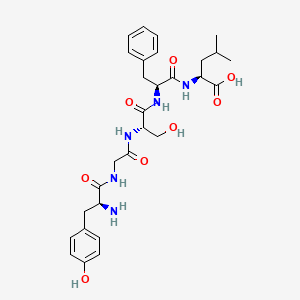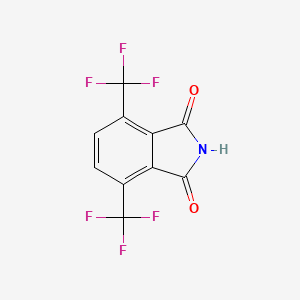
4,7-Bis(trifluoromethyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(trifluoromethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines in the presence of trifluoromethylating agents. One common method is the condensation of phthalic anhydride with 4,7-bis(trifluoromethyl)aniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry principles, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Bis(trifluoromethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoindole-1,3-dione derivatives, quinones, and hydroxy compounds .
Aplicaciones Científicas De Investigación
4,7-Bis(trifluoromethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(trifluoromethyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with metal ions, which can further influence its reactivity and biological activity .
Comparación Con Compuestos Similares
Phthalimide: A simpler isoindole-1,3-dione derivative without trifluoromethyl groups.
N-Substituted isoindoline-1,3-dione: Compounds with various substituents on the nitrogen atom.
Quinones: Compounds with similar oxidation states and reactivity.
Uniqueness: These groups also contribute to the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
64219-31-4 |
|---|---|
Fórmula molecular |
C10H3F6NO2 |
Peso molecular |
283.13 g/mol |
Nombre IUPAC |
4,7-bis(trifluoromethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H3F6NO2/c11-9(12,13)3-1-2-4(10(14,15)16)6-5(3)7(18)17-8(6)19/h1-2H,(H,17,18,19) |
Clave InChI |
YSUNXZLYKSZWIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)NC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
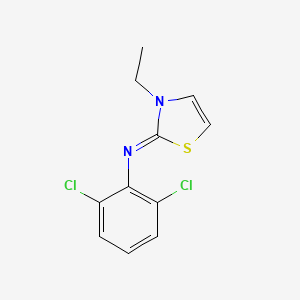


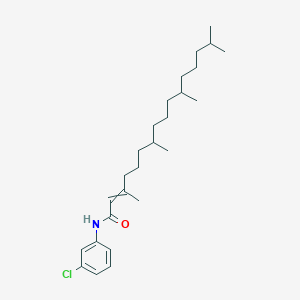
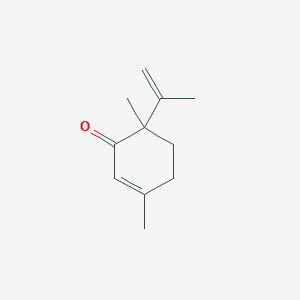
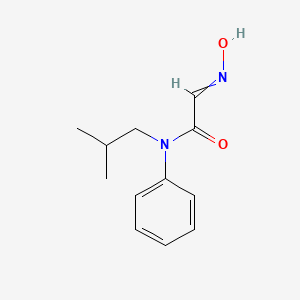
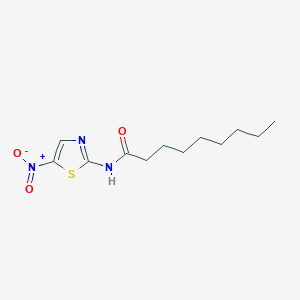
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)

